molecular formula C11H6N4O4 B2537086 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 937600-39-0

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B2537086
CAS No.: 937600-39-0
M. Wt: 258.193
InChI Key: WFZBEHHNVWIVAK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring. The presence of a nitrophenyl group at the 2-position of the oxazole ring adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in interactions with amino acid residues in the enzyme’s active site, while the oxazole-pyrimidine core provides structural stability and specificity . This compound may also interfere with cellular signaling pathways, leading to altered cell behavior and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one include other oxazole-pyrimidine fused heterocycles, such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4/c16-9-8-11(13-5-12-9)19-10(14-8)6-1-3-7(4-2-6)15(17)18/h1-5H,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZBEHHNVWIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=CNC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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